

Albiducin A: A Technical Overview of a Novel Salicylaldehyde Antibiotic

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Albiducin A*
Cat. No.: B15567726

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albiducin A is a recently discovered polyketide with a salicylaldehyde scaffold, isolated from the saprotrophic fungus *Hymenoscyphus albidus*.^[1] This compound has garnered interest within the scientific community due to its demonstrated antibacterial, antifungal, and cytotoxic activities. This technical guide provides a comprehensive overview of the available data on **Albiducin A**, including its physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Physicochemical Properties

Albiducin A is characterized by the following molecular identifiers and properties.

Property	Value	Reference
CAS Number	2222286-14-6	MedChemExpress
Molecular Weight	260.33 g/mol	MedChemExpress
Molecular Formula	C ₁₆ H ₂₀ O ₃	MedChemExpress

Biological Activity

Albiducin A has demonstrated a range of biological activities against various microorganisms and cancer cell lines. The available quantitative data is summarized below.

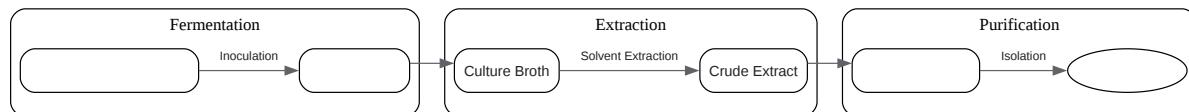
Antimicrobial Activity

The minimum inhibitory concentration (MIC) of **Albiducin A** has been determined against a panel of bacteria and fungi.

Organism Type	MIC Range ($\mu\text{g/mL}$)
Bacteria	16.7 - 66.7
Fungi	16.7 - 66.7

Cytotoxic Activity

The half-maximal inhibitory concentration (IC_{50}) of **Albiducin A** has been evaluated against murine and human cancer cell lines.


Cell Line	Cell Type	IC_{50} ($\mu\text{g/mL}$)
L929	Mouse Fibroblast	6.1
KB3-1	Human Cervical Carcinoma	2.7

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **Albiducin A** are crucial for reproducibility and further research. The following sections outline the general methodologies employed.

Isolation and Purification of Albiducin A

A general workflow for the isolation of **Albiducin A** from *Hymenoscyphus albidus* is depicted below. The process typically involves fermentation of the fungal strain, followed by extraction and chromatographic purification of the active metabolite.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for the isolation of **Albiducin A**.

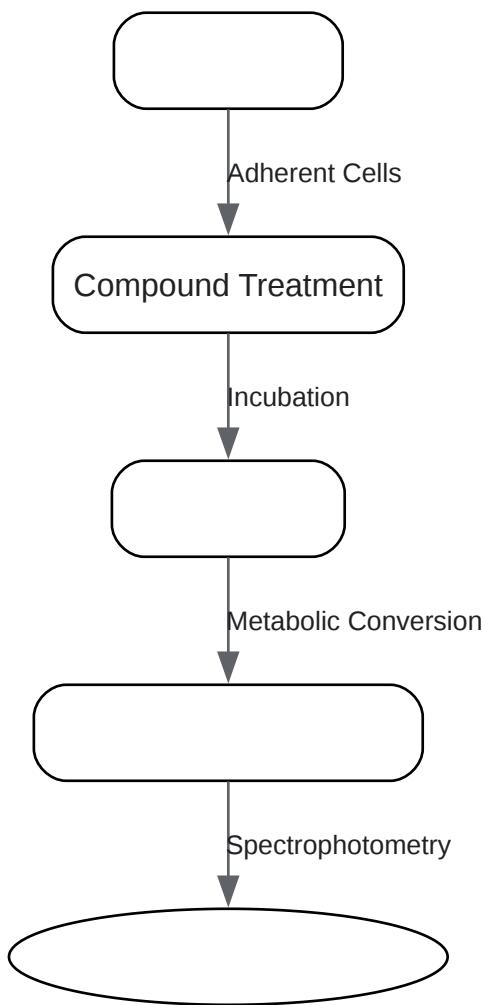
Detailed Protocol:

- Fermentation: *Hymenoscyphus albidus* is cultured in a suitable liquid medium to promote the production of secondary metabolites, including **Albiducin A**. Fermentation parameters such as temperature, pH, and aeration are optimized for maximal yield.
- Extraction: The culture broth is harvested, and the supernatant is separated from the mycelial mass. The supernatant is then extracted with an appropriate organic solvent (e.g., ethyl acetate) to partition **Albiducin A** into the organic phase.
- Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate pure **Albiducin A**.

Antimicrobial Susceptibility Testing

The antimicrobial activity of **Albiducin A** is typically determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

[Click to download full resolution via product page](#)


Fig. 2: Workflow for MIC determination of **Albiducin A**.

Detailed Protocol:

- Preparation of **Albiducin A** dilutions: A stock solution of **Albiducin A** is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
- Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration.
- Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate containing the **Albiducin A** dilutions. The plate is then incubated under optimal conditions for the growth of the microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of **Albiducin A** that completely inhibits the visible growth of the microorganism.

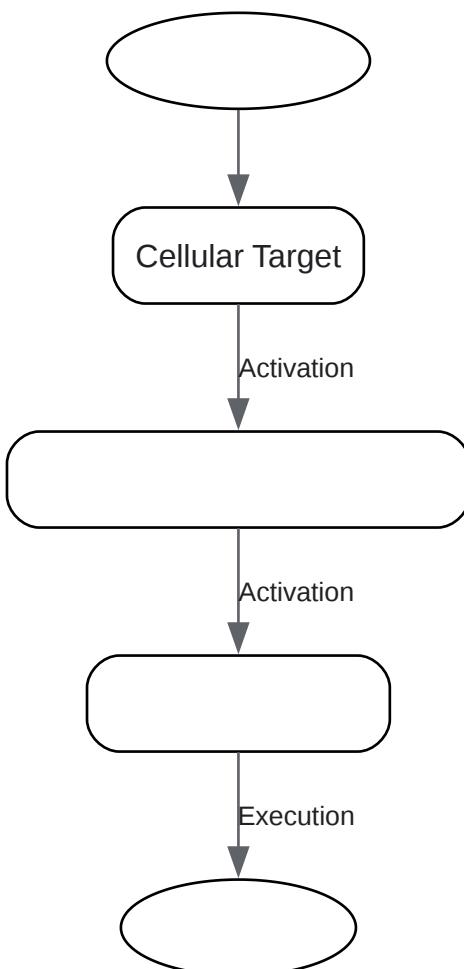
Cytotoxicity Assay

The cytotoxic effects of **Albiducin A** on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

[Click to download full resolution via product page](#)

Fig. 3: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:


- Cell Culture: L929 and KB3-1 cells are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of **Albiducin A** and incubated for a specific period (e.g., 24, 48, or 72 hours).
- MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

- Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC_{50} value is calculated from the dose-response curve.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways affected by **Albiducin A**. As a salicylaldehyde-containing compound, it may share mechanisms of action with other similar molecules. For instance, some salicyldehydes have been shown to interfere with IgE-mediated signaling in mast cells.[2] However, further research is required to elucidate the precise molecular targets and signaling cascades modulated by **Albiducin A** in microbial and cancer cells.

A hypothetical signaling pathway that could be investigated for **Albiducin A**'s anticancer activity might involve the induction of apoptosis.

[Click to download full resolution via product page](#)

Fig. 4: Hypothetical apoptotic signaling pathway for **Albiducin A**.

Conclusion

Albiducin A is a promising natural product with significant antimicrobial and cytotoxic potential. This guide has summarized the currently available technical data and general experimental protocols. Further in-depth studies are warranted to fully elucidate its mechanism of action, identify its molecular targets, and explore its therapeutic potential. The detailed experimental procedures from the primary literature are essential for advancing research on this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Ameliorates Anaphylaxis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Albiducin A: A Technical Overview of a Novel Salicylaldehyde Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15567726#albiducin-a-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com